molecular formula C16H16O3 B1400469 2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1243559-22-9

2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1400469
CAS No.: 1243559-22-9
M. Wt: 256.3 g/mol
InChI Key: UXCNTOVLXUPFQO-UHFFFAOYSA-N
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Description

2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of an ethoxy group and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Products include 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxaldehyde and 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Products include 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-methanol and 2-ethoxy-2’-methyl-[1,1’-biphenyl]-4-aldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
  • 2-Ethyl-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
  • 2-Propoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid

Comparison:

  • Uniqueness: The presence of the ethoxy group in 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid provides unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds with different alkoxy groups.
  • Reactivity: The ethoxy group can undergo specific reactions that may not be feasible with other alkoxy groups, offering distinct synthetic pathways and applications.

This detailed overview provides a comprehensive understanding of 2-Ethoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-ethoxy-4-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-15-10-12(16(17)18)8-9-14(15)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCNTOVLXUPFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-ethoxy-2′-methyl-1,1′-biphenyl-4-carboxylate (11 g, 40.6 mmol) in a mixture of THF (100 mL) and water (10 mL) was added lithium hydroxide (6.82 g, 162.7 mmol) in portions. After 24 hours at RT, the reaction mixture was evaporated and the residue was taken up with water. The aqueous layer was acidified with a concentrated aqueous solution of HCl and extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4) and concentrated under vacuum to afford of the title compound as pale yellow solid (9.7 g, 93%). LC/MS, M−(ESI): 255.0. 1H NMR (DMSO-d6, 400 MHz) δ 13.02 (1H, bs), 7.57 (2H, m), 7.18-7.25 (4H, m), 7.09 (1H, d), 4.05 (2H, q), 2.05 (3H, s), 1.18 (3H, t).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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